

The Selectivity of SR-0813: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR-0813

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Abstract

SR-0813 is a potent and selective small-molecule inhibitor of the YEATS domains of Eleven-Nineteen Leukemia (ENL) and AF9, key regulators of transcription in acute myeloid leukemia (AML). This document provides a comprehensive technical overview of the selectivity and mechanism of action of **SR-0813**, intended for researchers and professionals in drug development. We present a detailed summary of its binding affinities, off-target profiling, and cellular activities. Furthermore, this guide outlines the experimental methodologies employed in the characterization of **SR-0813** and visualizes the associated signaling pathways and experimental workflows.

Introduction

The Eleven-Nineteen Leukemia (ENL) protein is a critical component of the super elongation complex (SEC), which plays a pivotal role in the regulation of transcriptional elongation. The YEATS domain of ENL recognizes acetylated and crotonylated lysine residues on histone tails, tethering the SEC to chromatin and promoting the expression of key oncogenes, including HOXA9, MYB, and MYC.[1][2] Dysregulation of ENL activity is a hallmark of certain aggressive forms of acute myeloid leukemia (AML), particularly those with MLL rearrangements.[1][2] **SR-0813** has emerged as a valuable chemical probe to investigate the therapeutic potential of targeting the ENL YEATS domain in these malignancies.[3]

Selectivity Profile of SR-0813

SR-0813 exhibits high affinity for the YEATS domains of ENL and its close homolog AF9, while demonstrating remarkable selectivity against other protein families, including bromodomains and kinases.

On-Target Activity

The inhibitory activity of **SR-0813** against the ENL and AF9 YEATS domains has been quantified through various biochemical and cellular assays.

Target	Assay	Metric	Value	Reference
ENL YEATS Domain	HTRF	IC50	25 nM	[3]
ENL YEATS Domain	SPR	K	30 nM	[3]
ENL YEATS Domain (Cellular)	CETSA	EC50	205 nM	[3][4]
AF9 YEATS Domain	HTRF	IC50	311 nM	[3][4]
AF9 YEATS Domain (Cellular)	CETSA	EC50	76 nM	[3][4]

Off-Target Profiling

To assess its selectivity, **SR-0813** was screened against a broad panel of kinases and bromodomains.

SR-0813 was profiled against a panel of 468 kinases using the KINOMEScan scanMAX platform. The compound was found to be highly selective, with only one significant off-target hit.[5]

Off-Target	Assay	Metric	Value	Reference
YSK4 (MAP3K19)	KINOMEscan	K	3.5 μ M	[4][5]

This represents a greater than 100-fold selectivity for the ENL YEATS domain over YSK4.

SR-0813 was screened against 32 bromodomains using the BROMOscan bromoMAX service and was found to be inactive against all of them, highlighting its specificity for the YEATS domain acetyl-lysine binding pocket.[5]

Cellular Activity and Mechanism of Action

SR-0813 effectively engages its targets in cellular contexts, leading to the downregulation of ENL-dependent gene expression and subsequent anti-proliferative effects in leukemia cell lines.

Target Engagement in Cells

Cellular Thermal Shift Assay (CETSA) experiments confirmed that **SR-0813** directly binds to and stabilizes ENL and AF9 in MV4;11 leukemia cells, demonstrating target engagement in a physiological setting.[3][4]

Effects on Gene Expression

Treatment of MV4;11 cells with **SR-0813** leads to a dose-dependent eviction of ENL from the chromatin of its target genes, as demonstrated by Chromatin Immunoprecipitation (ChIP-seq). [3][6] This displacement of ENL results in the transcriptional repression of key oncogenes.

Gene Target	Cell Line	Assay	Effect	Reference
HOXA9	MV4;11	3' mRNA-seq	Downregulation	[4]
MEIS1	MV4;11	3' mRNA-seq	Downregulation	[4]
MYC	MV4;11	3' mRNA-seq	Downregulation	[4]
MYB	MV4;11	3' mRNA-seq	Downregulation	[3]

Anti-proliferative Activity

SR-0813 exhibits potent anti-proliferative effects in AML cell lines that are dependent on ENL for their survival.

Cell Line	Type	Effect	Reference
MV4;11	MLL-rearranged AML	Growth Inhibition	[4]
MOLM-13	MLL-rearranged AML	Growth Inhibition	[4]
OCI/AML-2	MLL-rearranged AML	Growth Inhibition	[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay measures the binding of the ENL YEATS domain to a biotinylated histone H3 peptide.

- Principle: A 6His-tagged ENL YEATS domain protein is incubated with a biotinylated histone H3 peptide acetylated at lysine 9 (H3K9ac). An anti-6His antibody conjugated to a Europium cryptate donor and streptavidin conjugated to XL665 (acceptor) are added. Binding of the YEATS domain to the peptide brings the donor and acceptor into close proximity, resulting in a FRET signal.[\[7\]](#)
- Protocol:
 - Dispense **SR-0813** or DMSO vehicle into a 384-well low-volume microplate.
 - Add a solution containing the 6His-ENL YEATS domain and the anti-6His-Europium antibody.
 - Incubate for a defined period at room temperature.

- Add a solution containing the biotinylated H3K9ac peptide and streptavidin-XL665.
- Incubate to allow binding to reach equilibrium.
- Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
- Calculate the HTRF ratio (665/620) and determine IC50 values from the dose-response curve.

Surface Plasmon Resonance (SPR)

SPR was used to determine the binding kinetics and affinity (K

- Principle: A biotinylated ENL YEATS domain is immobilized on a streptavidin-coated sensor chip. A solution containing **SR-0813** is flowed over the chip surface. The binding of **SR-0813** to the immobilized protein causes a change in the refractive index at the surface, which is detected in real-time.
- Protocol:
 - Immobilize the biotinylated ENL YEATS domain onto a streptavidin sensor chip.
 - Prepare a series of dilutions of **SR-0813** in running buffer.
 - Inject the **SR-0813** solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.
 - Regenerate the sensor surface between injections if necessary.
 - Record the sensorgrams (response units vs. time).
 - Analyze the data using appropriate binding models to determine the association rate (k_a), dissociation rate (k_d), and equilibrium dissociation constant (K

KINOMEScan™ and BROMOScan™ Profiling

These competition binding assays were used to assess the selectivity of **SR-0813** against a broad panel of kinases and bromodomains.

- Principle: The assays utilize DNA-tagged kinases or bromodomains. An immobilized ligand that binds to the active site of the target protein is used. In the presence of a test compound that binds to the same site, the amount of protein captured on the solid support is reduced. The amount of captured protein is quantified by qPCR of the attached DNA tag.^{[8][9]}
- Protocol (General):
 - The DNA-tagged kinase or bromodomain is incubated with the test compound (**SR-0813**).
 - The mixture is added to wells containing the immobilized ligand.
 - After an incubation period, the unbound proteins are washed away.
 - The amount of bound protein is quantified by qPCR.
 - Results are typically reported as a percentage of the DMSO control, and for active compounds, a K

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement of **SR-0813** in a cellular context.

- Principle: Ligand binding can stabilize a target protein against thermal denaturation. Cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified. A shift in the melting curve to a higher temperature indicates target engagement.^{[10][11]}
- Protocol:
 - Treat MV4;11 cells with **SR-0813** or DMSO vehicle.
 - Heat the cell suspensions to a range of temperatures in a thermal cycler.
 - Lyse the cells by freeze-thaw cycles.

- Separate the soluble fraction from the precipitated proteins by centrifugation.
- Quantify the amount of soluble ENL or AF9 in the supernatant by Western blotting or other protein detection methods.
- Plot the amount of soluble protein as a function of temperature to generate melting curves and determine the EC50 for thermal stabilization.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq was employed to map the genome-wide localization of ENL and assess its displacement by **SR-0813**.

- Principle: Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to the target protein (ENL) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and sequenced.
- Protocol:
 - Treat MV4;11 cells with **SR-0813** or DMSO.
 - Cross-link proteins to DNA with formaldehyde.
 - Lyse the cells and sonicate the chromatin to generate fragments of a desired size range.
 - Immunoprecipitate the ENL-DNA complexes using an anti-ENL antibody.
 - Wash the immunoprecipitated complexes to remove non-specific binding.
 - Reverse the cross-links and purify the DNA.
 - Prepare a sequencing library from the purified DNA.
 - Perform high-throughput sequencing and analyze the data to identify ENL binding sites and quantify changes in occupancy upon **SR-0813** treatment.

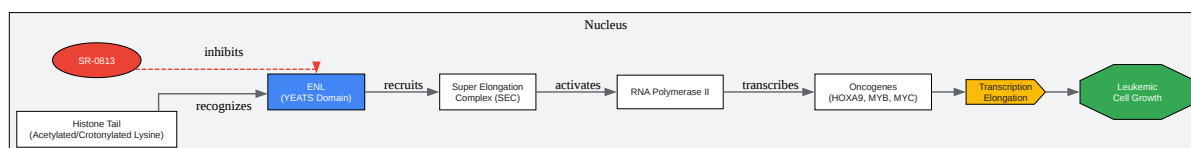
3' mRNA-Sequencing

This technique was used to profile changes in gene expression in response to **SR-0813** treatment.

- Principle: This method focuses on sequencing the 3' ends of messenger RNA molecules, which is sufficient for quantifying gene expression levels. It is a cost-effective alternative to whole-transcriptome sequencing.[\[12\]](#)[\[13\]](#)
- Protocol (using a kit such as QuantSeq):
 - Isolate total RNA from **SR-0813** or DMSO-treated MV4;11 cells.
 - Initiate reverse transcription with an oligo(dT) primer that includes a partial Illumina adapter sequence.
 - Perform second-strand synthesis using random primers that also contain a partial adapter sequence.
 - Purify the resulting cDNA fragments.
 - Amplify the library by PCR, which adds the complete Illumina adapter sequences and indexes for multiplexing.
 - Purify the final library and assess its quality and concentration.
 - Perform high-throughput sequencing.
 - Analyze the sequencing data to quantify gene expression levels and identify differentially expressed genes.

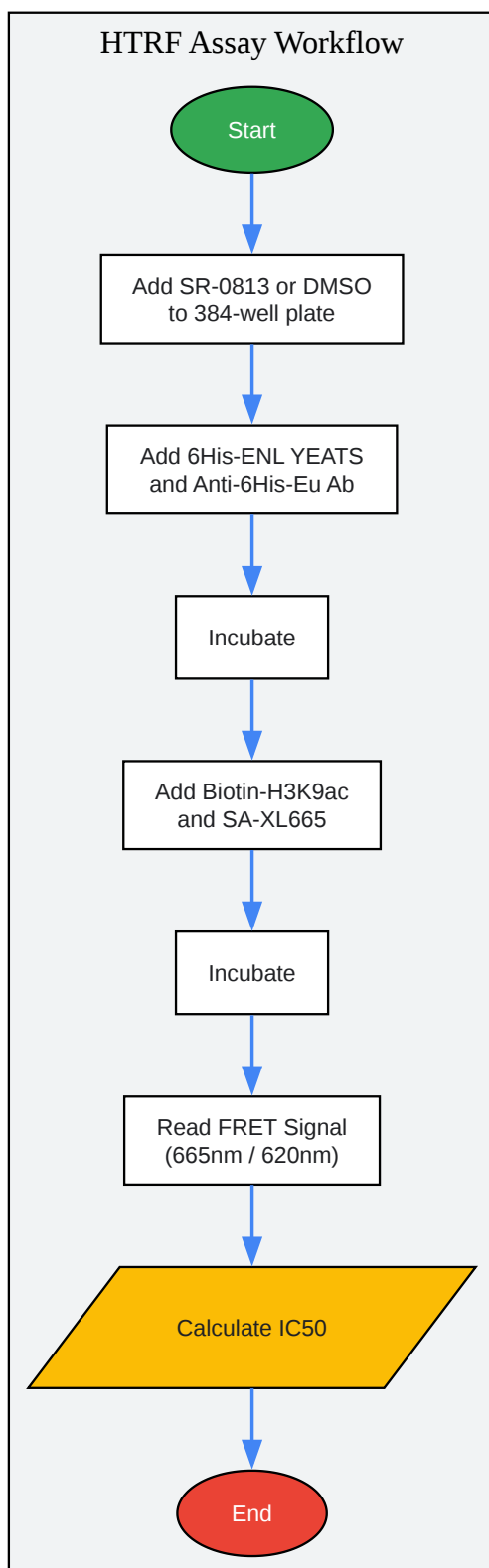
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.



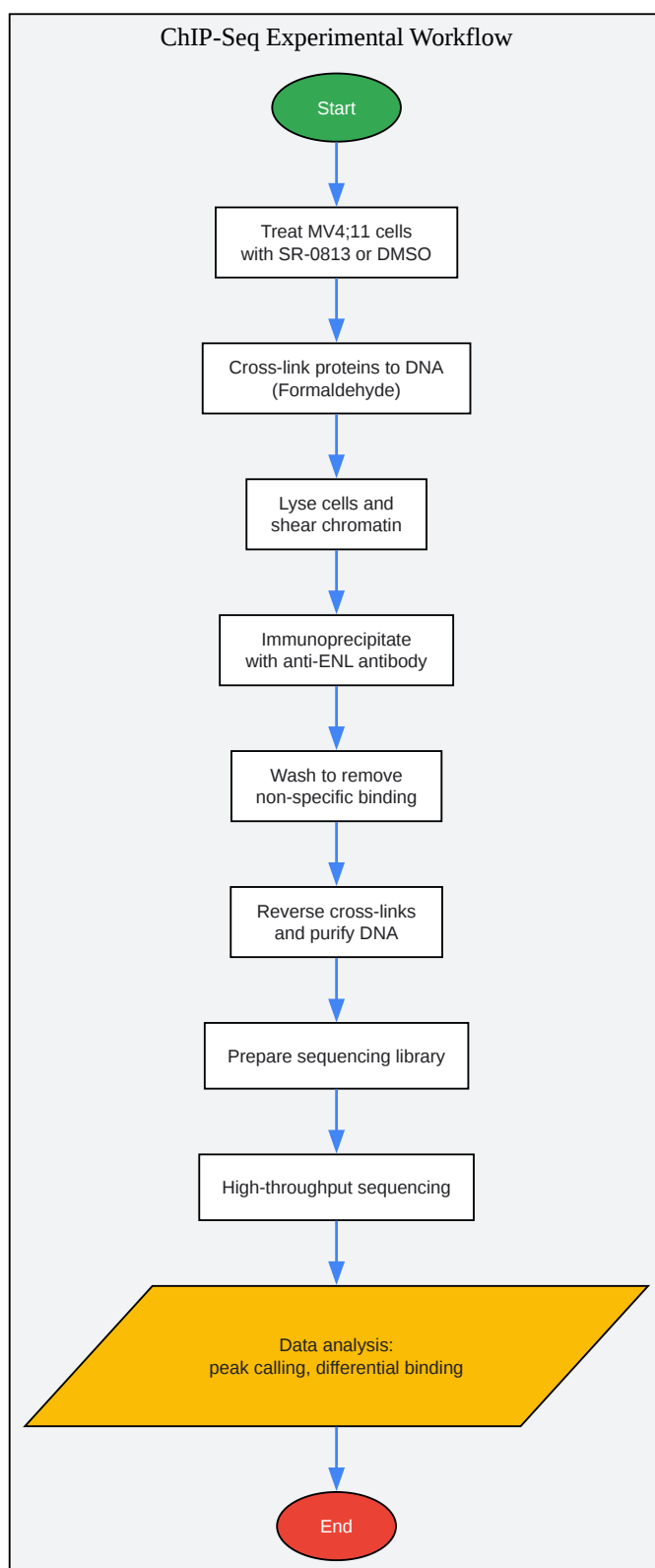
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Caption: ENL Signaling Pathway and Inhibition by **SR-0813**.



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Caption: Homogeneous Time-Resolved Fluorescence (HTRF) Assay Workflow.



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Caption: Chromatin Immunoprecipitation Sequencing (ChIP-Seq) Workflow.

Conclusion

SR-0813 is a highly potent and selective inhibitor of the ENL and AF9 YEATS domains. Its minimal off-target activity, coupled with its demonstrated on-target effects in cellular models of AML, establishes it as a valuable tool for elucidating the biological functions of ENL and for validating the therapeutic hypothesis of YEATS domain inhibition in leukemia. The data and protocols presented in this guide provide a comprehensive resource for researchers working to advance our understanding of this important therapeutic target.

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- To cite this document: BenchChem. [The Selectivity of SR-0813: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10823721#understanding-the-selectivity-of-sr-0813>]

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